![molecular formula C10H15F3N4O2S2 B2914199 3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide CAS No. 2097898-05-8](/img/structure/B2914199.png)
3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide
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Description
3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide is a useful research compound. Its molecular formula is C10H15F3N4O2S2 and its molecular weight is 344.37. The purity is usually 95%.
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Biological Activity
3,3,3-Trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a piperidine moiety, and a thiadiazole ring. These structural components contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈F₃N₃O₂S |
Molecular Weight | 327.36 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
Antitumor Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antitumor activities. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives effectively inhibited the proliferation of MDA-MB-231 breast cancer cells with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .
Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)
Another significant biological activity includes the inhibition of PDHK. This enzyme plays a crucial role in regulating glucose metabolism and energy production in cells. Inhibition of PDHK can lead to increased pyruvate levels and enhanced oxidative phosphorylation.
Research Findings:
In vitro studies have shown that related compounds effectively inhibit PDHK activity. For example, the compound's ability to modulate metabolic pathways was assessed using various cancer cell lines, revealing a potential mechanism for its antitumor effects .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression at various checkpoints.
- Metabolic Modulation: Alteration of metabolic pathways through enzyme inhibition.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that it has a favorable safety profile with low cytotoxicity in non-cancerous cell lines. However, further studies are required to establish comprehensive toxicity data.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O2S2/c11-10(12,13)3-6-21(18,19)16-8-1-4-17(5-2-8)9-7-14-20-15-9/h7-8,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVNEZGBMKROPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CCC(F)(F)F)C2=NSN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.